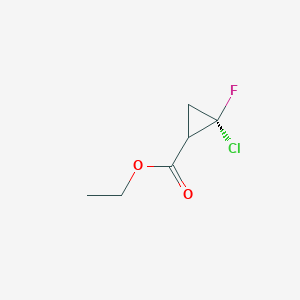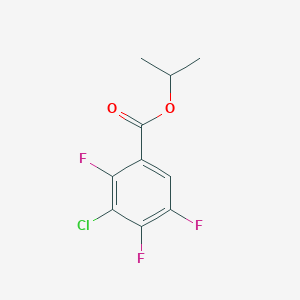
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene is a chemical compound with the molecular formula C9H7Cl5 It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 3 are substituted with dichloromethyl and trichloromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene typically involves the chlorination of 1,2,3-trimethylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination of the methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of chlorinating agents. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of hydroxyl, amino, or alkoxy-substituted derivatives.
科学的研究の応用
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
1,2-Bis(dichloromethyl)benzene: Lacks the trichloromethyl group at position 3.
1,3-Bis(dichloromethyl)-2-(trichloromethyl)benzene: Different substitution pattern on the benzene ring.
1,2,3-Trichlorobenzene: Contains three chlorine atoms but lacks the dichloromethyl groups.
Uniqueness
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene is unique due to the presence of both dichloromethyl and trichloromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
1,2-bis(dichloromethyl)-3-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl7/c10-7(11)4-2-1-3-5(9(14,15)16)6(4)8(12)13/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGDAWSSDIBGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)


![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)







![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)

